N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached
Preparation Methods
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. The synthetic route typically includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the thiophen-2-yl group: This step involves the use of thiophene derivatives, which can be introduced through a substitution reaction.
Attachment of the 2-fluorophenyl group: This step can be carried out using a fluorination reaction, where a phenyl group is fluorinated using reagents such as N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(2-fluorophenyl)-2-(2-thienyl)acetamide: This compound shares a similar structural motif but differs in the presence of the acetamide group instead of the cyclopentanecarboxamide core.
(2-fluorophenyl)(thiophen-2-yl)methanone: This compound features a methanone group instead of the cyclopentanecarboxamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2S/c1-19(24-2,15-8-3-4-9-16(15)21)14-22-18(23)20(11-5-6-12-20)17-10-7-13-25-17/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQXHNDWBBUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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